molecular formula C10H17NO2Si B091870 N-((dimethoxy(methyl)silyl)methyl)aniline CAS No. 17890-10-7

N-((dimethoxy(methyl)silyl)methyl)aniline

Cat. No. B091870
CAS RN: 17890-10-7
M. Wt: 211.33 g/mol
InChI Key: BNQFLOSSLHYGLQ-UHFFFAOYSA-N
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Description

N-((dimethoxy(methyl)silyl)methyl)aniline is a compound that falls within the category of silylmethyl anilines. These compounds are characterized by the presence of a silicon atom attached to a methyl group and further connected to an aniline moiety. The silicon atom typically has additional substituents, such as methoxy groups, which can influence the compound's reactivity and physical properties. Although the specific compound N-((dimethoxy(methyl)silyl)methyl)aniline is not directly mentioned in the provided papers, insights can be drawn from related research on N-(silylmethyl)anilines and their derivatives.

Synthesis Analysis

The synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline would likely involve the N-methylation of aniline or a related compound. One approach to N-methylation is using dimethyl carbonate as a green methylating agent under continuous flow conditions, as described in the selective N-monomethylation of primary anilines . This method is advantageous due to its safety profile and scalability, and it could potentially be adapted for the synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline by modifying the reaction conditions and substrates.

Molecular Structure Analysis

The molecular structure of N-((dimethoxy(methyl)silyl)methyl)aniline can be inferred from studies on similar compounds. For instance, N-(silylmethyl)anilines have been shown to exhibit intramolecular hydrogen bonding between the NH group of the aniline and the oxygen atom of the silyl group . This intramolecular interaction can affect the conformation and reactivity of the molecule. Quantum-chemical calculations and spectroscopic data can provide detailed insights into the conformational preferences of such compounds.

Chemical Reactions Analysis

The reactivity of N-((dimethoxy(methyl)silyl)methyl)aniline would be influenced by the silylmethyl group and the aniline nitrogen. The presence of the dimethoxy(methyl)silyl group could offer unique pathways for chemical transformations, such as protection-deprotection strategies or the formation of novel silicon-containing compounds. The aniline nitrogen, being a nucleophilic center, could undergo various reactions, including further methylation to form N,N-dimethylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((dimethoxy(methyl)silyl)methyl)aniline would be determined by its molecular structure. The intramolecular hydrogen bond could impact the compound's boiling point, solubility, and stability. The electronic properties of the aniline moiety, such as its electron-donating or -withdrawing nature, would also play a role in the compound's overall chemical behavior. Additionally, the silylmethyl group could confer volatility and hydrophobicity to the molecule.

Relevant Case Studies

While there are no direct case studies on N-((dimethoxy(methyl)silyl)methyl)aniline, research on related compounds provides valuable context. For example, the synthesis of 5-chloro-2-(methylamino)benzophenone, a precursor to diazepam, demonstrates the practical application of N-methylation techniques in pharmaceutical synthesis . Furthermore, the study of dendrimers incorporating aniline derivatives highlights the potential of aniline-based compounds in materials science and supramolecular chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of N,N-Dimethyl Anline from Dimethyl Carbonate Peng Liang-fu (2011) conducted a study on the synthesis of N,N-dimethyl aniline from dimethyl carbonate. The study showcased the N-methylation of nucleophilic nitrogen in amines, a prevalent procedure in both lab-scale and industrial-scale organic synthesis. The research highlighted a new approach for N-alkylation catalyzed by TEAB and discussed factors influencing the result, such as reaction temperature and TEAB. The study achieved an impressive yield of 93% under optimized conditions, emphasizing the efficient recycling ability of TEAB (Peng Liang-fu, 2011).

Structural Insights into Aniline Derivatives Juliana Jumal and B. Yamin (2006) described the molecular structure of 2-Anilino-4,5-dimethyl-1,3-thiazole, an aniline derivative. Their work noted that except for methyl H atoms, the molecule is essentially planar. The research detailed the stabilization of the molecule by π–π interactions and intermolecular N—H⋯N hydrogen bonds, which produce dimers located around crystallographic twofold rotation axes (Juliana Jumal & B. Yamin, 2006).

Continuous Flow and Catalytic Performance

Selective N-Monomethylation of Primary Anilines with Dimethyl Carbonate in Continuous Flow Hyowon Seo et al. (2017) presented a methodology for the selective N-monomethylation of anilines under continuous flow conditions, using dimethyl carbonate as a green methylating agent. The study leveraged the advantages of continuous flow processes to safely induce monomethylation in superheated solvents at high pressure. The methodology exhibited broad applicability to various primary aniline substrates and demonstrated the potential for the synthesis of complex molecules like diazepam (Hyowon Seo et al., 2017).

Catalytic Performance in N-Alkylation of Aniline R. Luque et al. (2007) explored the catalytic performance of Al-MCM-41 materials in the N-alkylation of aniline. The study emphasized the influence of reaction parameters like temperature and highlighted the reaction kinetics and product selectivity. It provided valuable insights into the N-methylation process, showing the predominance of N-methylation products and how reaction conditions affect the aniline conversion and product selectivity (R. Luque et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, (Dimethoxy(methyl)silyl)methyl methacrylate, indicates that it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[[dimethoxy(methyl)silyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFLOSSLHYGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CNC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623926
Record name N-{[Dimethoxy(methyl)silyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((dimethoxy(methyl)silyl)methyl)aniline

CAS RN

17890-10-7
Record name N-[(Dimethoxymethylsilyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17890-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[Dimethoxy(methyl)silyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-[(dimethoxymethylsilyl)methyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In a 500 ml four-neck flask with reflux condenser, precision glass stirrer, thermometer and gas inlet tube, 298 g of dry aniline were heated to 130° C. and admixed with 124 g of (chloromethyl)methyl-dimethoxysilane with stirring within 60 min. When the addition had ended, ammonia was passed through the mixture with uniform temperature with stirring until no further reaction was observed (approx. 60 min). Thereafter, excess aniline was removed under reduced pressure, and the suspension was cooled to 30° C. and then admixed with 150 ml of isohexane. Subsequently, the white precipitate formed was filtered through a suction filter and washed with 2×80 ml of isohexane. Filtrate and wash solutions were combined and freed from the solvent under reduced pressure. The subsequent fractional distillation gave 160 g (95% yield) of (N-phenylaminomethyl)dimethoxy(methyl)silane with a chloride content of <20 ppm.
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